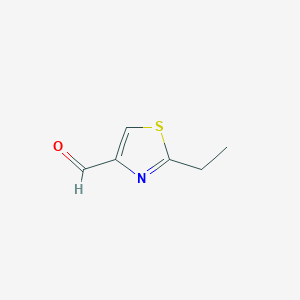

2-Ethyl-1,3-thiazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-1,3-thiazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7NOS and a molecular weight of 141.19 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7NOS/c1-2-6-7-5(3-8)4-9-6/h3-4H,2H2,1H3 . This indicates the presence of an ethyl group (C2H5-) attached to a thiazole ring, with a carbaldehyde group (-CHO) at the 4-position of the ring .Physical and Chemical Properties Analysis

This compound is a liquid with a storage temperature of 4°C . It has a density of 1.288 g/mL at 25°C . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Novel Compound Synthesis : Research has demonstrated the versatility of thiazole derivatives in synthesizing various compounds. For instance, the synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole, and isoxazolo[3,4-d]thiazole showcases the utility of thiazole derivatives in creating complex heterocyclic compounds with potential applications in drug development and materials science (Athmani, Farhat, & Iddon, 1992).

Anticancer Activity : Thiazole derivatives have been prepared using a multicomponent reaction approach, leading to compounds with promising anticancer activity across a range of cancer cell lines (Altug et al., 2011). This suggests the potential of 2-Ethyl-1,3-thiazole-4-carbaldehyde in synthesizing new anticancer agents.

Advanced Material Applications

Fluorescence Molecular Rotors : Thiazole derivatives have been synthesized and investigated for their photophysical properties, revealing their potential as fluorescence molecular rotors for viscosity sensing (Telore, Satam, & Sekar, 2015). This application is crucial for developing new sensors and imaging agents for biological and industrial applications.

Fluorescent Sensors : The synthesis of specific thiazole derivatives has led to the development of novel fluorescent sensors for metal ions, such as ferric ion, demonstrating the utility of thiazole compounds in environmental monitoring and bioimaging (Zhang et al., 2016).

Biological and Medicinal Applications

Antimicrobial and Antioxidant Activities : Synthesis of new thiazole and pyrazoline heterocycles has shown both analgesic and anti-inflammatory activities, indicating the broad biological potential of thiazole derivatives (Abdel-Wahab et al., 2012). This highlights the possibility of using this compound as a precursor in developing new pharmaceuticals.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

Thiazoles, including 2-Ethyl-1,3-thiazole-4-carbaldehyde, have diverse biological activities and are used as starting materials for the synthesis of a wide range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . Therefore, future research could focus on the design and development of different thiazole derivatives, including this compound, for potential therapeutic applications .

Mecanismo De Acción

Mode of Action

The exact mode of action of 2-Ethyl-1,3-thiazole-4-carbaldehyde is currently unknown . Thiazole derivatives are known to interact with various biological targets, influencing their function .

Biochemical Pathways

Thiazole derivatives, in general, are known to interact with multiple biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Propiedades

IUPAC Name |

2-ethyl-1,3-thiazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-2-6-7-5(3-8)4-9-6/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSRIAZDTHFIKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2723257.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2723261.png)

![2-Chloro-1-[3-(3,5-dimethoxyphenyl)-3-fluoropyrrolidin-1-yl]ethanone](/img/structure/B2723263.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2723264.png)

![2-(2-Fluorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2723267.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2723268.png)

![N-(2-ethoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2723271.png)

![2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2723273.png)

![2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2723280.png)